5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 2197806-21-4
Cat. No.: VC5003236
Molecular Formula: C12H13N3O
Molecular Weight: 215.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197806-21-4 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.256 |
| IUPAC Name | 5,6-dimethyl-2-(pyridin-4-ylmethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C12H13N3O/c1-9-7-12(16)15(14-10(9)2)8-11-3-5-13-6-4-11/h3-7H,8H2,1-2H3 |
| Standard InChI Key | FIQOCVGFMQUOIU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(N=C1C)CC2=CC=NC=C2 |
Introduction
The compound 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is particularly interesting due to its structural features and potential pharmacological applications.
Synthesis
The synthesis of 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves:
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Starting Materials: Hydrazine derivatives and β-diketones or related precursors.
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Reaction Pathway:
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Condensation of hydrazine with a diketone to form the pyridazinone core.
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Alkylation at position 2 using pyridine derivatives under basic conditions.
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This synthetic route ensures regioselectivity and yields a stable product suitable for further derivatization.
Analytical Data
| Technique | Observed Values |
|---|---|
| 1H NMR (DMSO-d6) | Signals for methyl groups (~δ 2 ppm), aromatic protons (~δ 7–8 ppm), NH (~δ 10 ppm) |
| 13C NMR | Peaks corresponding to methyl carbons (~δ 20–30 ppm) and aromatic carbons (~δ 110–160 ppm) |
| IR Spectroscopy | Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (NH stretch) |
| Mass Spectrometry | Molecular ion peak at m/z = 203 ([M]+) |
Quantum Chemical Insights
Recent computational studies on related pyridazinones suggest:
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High electron density around the nitrogen atoms in the pyridazine ring, which enhances binding affinity to metal ions or biological targets.
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Favorable HOMO-LUMO energy gaps indicating potential stability and reactivity under physiological conditions.
Potential Applications
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Drug Development:
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As a lead compound for designing kinase inhibitors.
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Potential use in anti-inflammatory therapies.
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Materials Science:
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Functionalized derivatives may serve as ligands in coordination chemistry.
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Diagnostics:
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Fluorescent labeling due to its aromatic structure.
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Challenges and Future Directions
Despite its promising structure:
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Detailed pharmacokinetic studies are needed to assess bioavailability and toxicity.
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Structural modifications could optimize its therapeutic efficacy.
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Exploration of combinatorial libraries based on this scaffold may uncover novel bioactive molecules.
This compound represents a versatile framework for chemical innovation, with significant potential in medicinal chemistry and beyond.
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